1-Bromo-3-benzyloxy-2-propanol
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Overview
Description
1-Bromo-3-benzyloxy-2-propanol is an organic compound with the molecular formula C₁₀H₁₃BrO₂. It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group attached to a saturated carbon atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-benzyloxy-2-propanol is the enzyme Haloalkane dehalogenase . This enzyme is found in the organism Pseudomonas paucimobilis . It plays a crucial role in the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds .
Mode of Action
this compound interacts with its target, Haloalkane dehalogenase, through a process of hydrolytic cleavage . This interaction leads to the formation of the corresponding primary alcohols, halide ions, and protons .
Biochemical Pathways
The biochemical pathway affected by this compound involves the free radical bromination, nucleophilic substitution, and oxidation . The compound undergoes a reaction at the benzylic position, which is facilitated by the loss of a hydrogen atom that can be resonance stabilized .
Result of Action
The result of the action of this compound is the formation of primary alcohols, halide ions, and protons . This transformation is a result of the compound’s interaction with the Haloalkane dehalogenase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-benzyloxy-2-propanol can be synthesized through several methods. One common method involves the reaction of 3-benzyloxy-1,2-propanediol with hydrobromic acid. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-benzyloxy-2-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 3-benzyloxy-1,2-propanediol.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 3-benzyloxy-2-propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: 3-Benzyloxy-1,2-propanediol.
Oxidation: 3-Benzyloxy-2-propanone.
Reduction: 3-Benzyloxy-2-propanol.
Scientific Research Applications
1-Bromo-3-benzyloxy-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Bromo-3-benzyloxy-2-propanol can be compared with other similar compounds, such as:
1-Bromo-2-propanol: This compound lacks the benzyloxy group and has different reactivity and applications.
3-Bromo-1-propanol: This compound has the bromine atom at a different position, leading to variations in its chemical behavior.
Benzyloxypropanol: This compound lacks the bromine atom and has different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the bromine atom and the benzyloxy group, which imparts distinct reactivity and applications in organic synthesis and scientific research.
Properties
IUPAC Name |
1-bromo-3-phenylmethoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWASIEISPISOIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693703 |
Source
|
Record name | 1-(Benzyloxy)-3-bromopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148173-18-6 |
Source
|
Record name | 1-(Benzyloxy)-3-bromopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-benzyloxy-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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